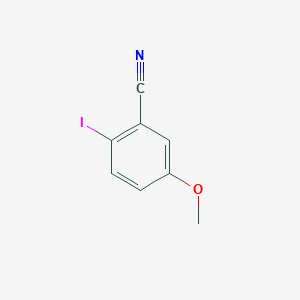

2-Iodo-5-methoxybenzonitrile

描述

Significance of Aryl Halides and Nitriles in Contemporary Organic Synthesis

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in modern organic synthesis. iitk.ac.inchemistrylearner.com Their significance stems from their role as key intermediates in the creation of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. iitk.ac.inlibretexts.orgfiveable.me The carbon-halogen bond in aryl halides, particularly with iodine, is susceptible to oxidative addition by transition metal catalysts, making them ideal substrates for cross-coupling reactions. chemistrylearner.com This reactivity is fundamental to forming new carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions like the Suzuki-Miyaura and Heck reactions being cornerstone methodologies in synthetic chemistry. chemistrylearner.comfiveable.me The stability of the aromatic ring combined with the reactivity of the halogen substituent allows for precise and selective chemical modifications. chemistrylearner.comfiveable.me

Nitriles, or organic compounds containing a cyano (-C≡N) group, are also exceptionally versatile and significant in organic synthesis. numberanalytics.comthieme-connect.denumberanalytics.com The nitrile group is a powerful electron-withdrawing group and can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. numberanalytics.comfiveable.me This convertibility makes nitriles crucial precursors in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other biologically active molecules. numberanalytics.comfiveable.me Aromatic nitriles, where the cyano group is attached to an aromatic ring, combine the unique reactivity of the nitrile with the structural framework of the aryl group. fiveable.me Furthermore, the polarity and linear geometry of the cyano group can influence the physical properties of molecules, and nitriles are sometimes used as solvents. thieme-connect.deteachy.app

The presence of both an aryl iodide and a nitrile group in 2-Iodo-5-methoxybenzonitrile makes it a bifunctional reagent with significant potential. The iodo group typically serves as the primary site for cross-coupling reactions, while the nitrile group can be retained for later-stage functional group transformations, providing a powerful and flexible strategy for the synthesis of complex target molecules.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound primarily leverages its structure as a versatile building block for synthesizing more complex molecules, particularly in the fields of medicinal chemistry and material science. The key research areas focus on reactions that exploit its distinct functional groups: the iodo, nitrile, and methoxy (B1213986) groups.

Cross-Coupling Reactions: A major application of this compound is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The aryl-iodine bond is a highly reactive site for these transformations, allowing for the formation of new carbon-carbon bonds. This is essential for constructing biaryl systems, which are common structural motifs in pharmaceuticals and advanced materials.

Synthesis of Heterocyclic Compounds: The strategic placement of the functional groups on the benzonitrile (B105546) core makes it a valuable precursor for the synthesis of various heterocyclic compounds. nih.govmsu.edursc.org These nitrogen- and oxygen-containing ring systems are fundamental to the structure of a vast number of biologically active compounds. nih.gov Research has demonstrated its use in constructing fused ring systems through multi-step synthetic sequences.

Functional Group Transformations: The nitrile and methoxy groups offer further opportunities for chemical modification.

Nitrile Group Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride. This opens a pathway to a different class of compounds with new biological and chemical properties.

Methoxy Group Oxidation: The methoxy group can potentially be oxidized to form an aldehyde or a carboxylic acid under specific conditions, further diversifying the synthetic utility of the molecule.

The following table summarizes some of the documented transformations and applications of this compound and its close analogs in organic synthesis research.

| Reaction Type | Reagents/Catalyst | Product Type | Significance/Application |

| Cross-Coupling | Palladium catalysts, Boronic acids | Biaryl compounds | Synthesis of pharmaceuticals, agrochemicals, and liquid crystals. myskinrecipes.com |

| Reduction | Lithium aluminum hydride | 2-Iodo-5-methoxybenzylamine | Precursor for amine-containing target molecules. |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted benzonitriles | Creation of diverse functionalized aromatic compounds. |

| Heterocycle Synthesis | Multi-step sequences | Fused heterocyclic systems | Core structures for medicinal chemistry. scispace.com |

These research avenues highlight the compound's role as a versatile platform, enabling chemists to build molecular complexity and access novel chemical structures for various scientific applications.

Structure

3D Structure

属性

IUPAC Name |

2-iodo-5-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPKJMRKCGAGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743851 | |

| Record name | 2-Iodo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725715-08-2 | |

| Record name | 2-Iodo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Reactions Involving 2 Iodo 5 Methoxybenzonitrile and Analogues

Radical Pathways in Aromatic Halogenation

The introduction of an iodine atom onto an aromatic ring can, under certain conditions, proceed through a radical mechanism. While electrophilic aromatic substitution is a more common pathway for halogenation, radical mechanisms, particularly in the gas phase or initiated by light or radical initiators, offer an alternative route. For methoxy-substituted benzonitriles, the presence of the electron-donating methoxy (B1213986) group can influence the stability of potential radical intermediates.

The Sandmeyer reaction, a well-established method for converting primary aromatic amines into aryl halides, proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. byjus.comwikipedia.org This reaction is highly relevant to the synthesis of compounds like 2-iodo-5-methoxybenzonitrile from a corresponding aniline (B41778) precursor. The process begins with the diazotization of the primary arylamine to form an aryl diazonium salt. byjus.comwikipedia.org A single electron transfer from a copper(I) catalyst to the diazonium salt then generates an aryl radical with the concurrent loss of nitrogen gas. wikipedia.orgnumberanalytics.com This aryl radical can then react with a halide to form the final aryl halide product. The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for the existence of these aryl radical intermediates. wikipedia.org

The general steps of the radical mechanism in a Sandmeyer-type iodination are as follows:

Formation of the Diazonium Salt: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the aryl diazonium salt. masterorganicchemistry.com

Single Electron Transfer: A copper(I) species donates an electron to the diazonium salt, leading to the formation of an aryl radical and dinitrogen.

Halogen Atom Transfer: The aryl radical abstracts an iodine atom from a copper(II) iodide species, yielding the iodoarene and regenerating the copper(I) catalyst.

Reaction Mechanisms in Nitrile-Forming Transformations

The nitrile group of this compound is a key functional handle for further synthetic modifications. Its formation on an aromatic ring can be achieved through several mechanistic pathways, most notably through nucleophilic substitution reactions where a cyanide source displaces a leaving group.

One of the classical methods for introducing a nitrile group is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide with copper(I) cyanide at elevated temperatures. pku.edu.cn More contemporary and widely used methods involve palladium-catalyzed cyanation reactions. These reactions offer milder conditions and broader functional group tolerance. rsc.orgresearchgate.net

The general catalytic cycle for a palladium-catalyzed cyanation of an aryl iodide, such as a precursor to this compound, is understood to proceed via the following key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (Ar-I) in an oxidative addition step to form a palladium(II) intermediate (Ar-Pd-I). researchgate.net

Transmetalation or Ligand Exchange: The cyanide source, which can be a metal cyanide like K₄[Fe(CN)₆] or CuCN, transfers a cyanide group to the palladium center, displacing the iodide and forming an arylpalladium(II) cyanide complex (Ar-Pd-CN). pku.edu.cnnih.govpsu.edu

Reductive Elimination: The final step is the reductive elimination of the aryl nitrile (Ar-CN) from the palladium complex, which regenerates the catalytically active palladium(0) species, thus closing the catalytic cycle. researchgate.net

The efficiency and success of these reactions are often dependent on the nature of the ligands coordinated to the palladium center, the choice of cyanide source, and the reaction conditions.

| Reaction Type | Key Mechanistic Feature | Reactants | Catalyst |

| Sandmeyer Reaction | Aryl radical intermediate | Aryl diazonium salt, KI | Cu(I) |

| Rosenmund-von Braun | Nucleophilic substitution | Aryl halide, CuCN | None |

| Palladium-Catalyzed Cyanation | Oxidative addition/Reductive elimination | Aryl halide, K₄[Fe(CN)₆] | Pd(0) complex |

Catalytic Reaction Mechanism Investigations

While this compound is often a building block in synthesis, its structural motifs can also be found in organocatalysts. A notable example is the investigation of 2-iodo-N-isopropyl-5-methoxybenzamide, a close analog, as a catalyst for alcohol oxidation. nih.gov This highlights the potential for the iodo- and methoxy-substituted benzene (B151609) core to participate in catalytic cycles.

In this catalytic system, the iodo-benzamide derivative acts as a precursor to a hypervalent iodine species, which is the active oxidant. The proposed mechanism for the oxidation of an alcohol catalyzed by this analog in the presence of a co-oxidant like Oxone® is as follows:

Oxidation of the Catalyst: The monovalent iodobenzamide is first oxidized by the co-oxidant to a hypervalent iodine(III) or iodine(V) species. Studies have shown that for the highly reactive 5-methoxy derivative, the pentavalent iodine species is rapidly generated. nih.gov

Ligand Exchange: The alcohol substrate coordinates to the hypervalent iodine center, displacing a ligand.

Reductive Elimination: An intramolecular proton transfer, often facilitated by a base, followed by reductive elimination, releases the oxidized carbonyl product (aldehyde or ketone) and regenerates the initial monovalent iodobenzamide catalyst, which can then re-enter the catalytic cycle.

The electron-donating methoxy group at the 5-position was found to significantly enhance the reactivity of the catalyst, demonstrating its electronic influence on the catalytic cycle. nih.gov

Theoretical and Computational Approaches to Reaction Dynamics

Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. smu.edusumitomo-chem.co.jp While specific computational studies on this compound are not extensively reported, insights can be drawn from studies on analogous systems.

Computational analyses of electrophilic aromatic substitution reactions, such as iodination, can model the formation of sigma complexes and determine the influence of substituents on the activation barriers and regioselectivity. For a molecule like this compound, density functional theory (DFT) calculations could predict the most likely sites for further electrophilic attack and rationalize the directing effects of the iodo, methoxy, and nitrile groups.

In the context of palladium-catalyzed reactions, computational studies are instrumental in understanding ligand effects, the energetics of oxidative addition and reductive elimination steps, and the role of additives. researchgate.net For the cyanation of an iodo-anisole derivative, theoretical calculations can help to rationalize the observed reactivity and guide the optimization of reaction conditions.

The general approach in these computational studies involves:

Locating the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. smu.edu

Calculating the energies of these species to determine the reaction profile and activation energies.

Analyzing the geometric and electronic structures of the transition states to understand the key bond-forming and bond-breaking events. smu.edu

These theoretical models, when correlated with experimental observations, provide a detailed and dynamic picture of the reaction mechanisms involving this compound and its analogs.

Reactivity and Chemical Transformations of 2 Iodo 5 Methoxybenzonitrile

Carbon-Carbon Bond Forming Reactions

The presence of the iodo-substituent on the aromatic ring of 2-Iodo-5-methoxybenzonitrile makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures from simpler precursors.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed reactions are indispensable tools for creating carbon-carbon bonds. rsc.org The reactivity of the aryl halide in these reactions is a critical factor, with the carbon-iodine bond being the most reactive among halogens, making this compound a highly suitable substrate.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. libretexts.org For a substrate like this compound, this reaction would typically involve coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Electron-donating groups on the arylboronic acid can influence the reaction's efficiency. researchgate.net

Stille Reaction: The Stille coupling utilizes an organotin compound as the coupling partner for the organohalide. wikipedia.orgorganic-chemistry.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.orglibretexts.org The reaction is highly versatile with few limitations on the organic groups that can be coupled. organic-chemistry.org The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The use of additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate, likely by preventing inhibiting ligands from binding to the palladium center. harvard.edu

Sonogashira Reaction: This reaction specifically forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically performed with a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is valued for its mild reaction conditions, which often allow for the synthesis of complex molecules without the need for protecting groups. wikipedia.org The reaction proceeds via two interconnected catalytic cycles involving both palladium and copper. libretexts.org

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki | Organoboron compounds (e.g., boronic acids) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) | Mild conditions, commercially available reagents, environmentally benign boron byproducts. libretexts.org |

| Stille | Organotin compounds (organostannanes) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Optional Cu(I) additive | Wide scope, air and moisture stable reagents, but tin compounds are toxic. organic-chemistry.orglibretexts.org |

| Sonogashira | Terminal alkynes | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | Direct alkynylation of aryl halides under mild conditions. wikipedia.orgorganic-chemistry.org |

Arylation and Alkynylation Processes

Arylation and alkynylation are specific outcomes of the cross-coupling reactions mentioned above, leading to the formation of biaryl and aryl-alkyne structures, respectively.

Arylation: The Suzuki and Stille reactions are primary methods for the arylation of this compound. By choosing an appropriate arylboronic acid or arylstannane, a wide variety of substituted biaryl compounds can be synthesized. These reactions are crucial in the synthesis of pharmaceuticals and advanced materials where the biaryl motif is a common structural core.

Alkynylation: The Sonogashira reaction is the most direct method for the alkynylation of aryl iodides. wikipedia.org This process attaches a terminal alkyne to the aromatic ring at the position of the iodine atom, creating a conjugated enyne or arylalkyne system. libretexts.org This transformation is highly valuable for building precursors for more complex cyclic structures and for materials with specific electronic and optical properties.

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other nitrogen-containing moieties. It is strongly polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. libretexts.org

Reduction Reactions of Aryl Nitriles

The reduction of the nitrile group is a common method for synthesizing primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the nitrile to a primary amine through two successive hydride additions. libretexts.org Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, can also reduce aromatic nitriles to the corresponding benzylamines. nih.gov The reactivity in these reductions can be influenced by other substituents on the aromatic ring; electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups may require more forcing conditions, such as refluxing in tetrahydrofuran (B95107) (THF). nih.gov

| Reagent | Product | Typical Conditions | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (R-CH₂NH₂) | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent. libretexts.org |

| Diisopropylaminoborane / cat. LiBH₄ | Primary Amine (R-CH₂NH₂) | THF, ambient or reflux temperature | Can show selectivity in the presence of other functional groups like esters. nih.gov |

| Diisobutylaluminium Hydride (DIBALH) | Aldehyde (R-CHO) | Non-polar solvent (e.g., toluene) at low temperature, followed by acidic workup | Reduction stops at the imine stage, which is then hydrolyzed to an aldehyde. libretexts.org |

Formation of Nitrogen-Containing Heterocycles

The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. nih.govresearchgate.net Depending on the reaction partners and conditions, five- or six-membered rings can be constructed. For example, nitriles can react with hydrazines to form pyrazoles or with other bifunctional reagents to yield imidazoles, triazoles, and tetrazoles. nih.gov These syntheses often proceed through multi-component reactions or domino reactions, providing efficient access to complex heterocyclic systems. mdpi.com

Conversion to Other Functional Groups (e.g., Amides, Carboxylic Acids)

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid. lumenlearning.com The outcome of the hydrolysis is dependent on the reaction conditions.

Conversion to Amides: Partial hydrolysis of a nitrile yields a primary amide. This transformation can be challenging as the amide product can be more susceptible to hydrolysis than the starting nitrile. chemistrysteps.com Milder conditions are therefore required. Methods using alkaline hydrogen peroxide or polymer-supported reagents have been developed to achieve selective conversion to amides with high yields, avoiding the formation of the carboxylic acid. commonorganicchemistry.comniscpr.res.in Acid-catalyzed hydration under controlled temperatures can also favor the formation of the amide. libretexts.org

Conversion to Carboxylic Acids: Complete hydrolysis of a nitrile, typically under harsher acidic or basic conditions with heating, leads to the formation of a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). lumenlearning.comresearchgate.netgoogle.com This reaction provides a useful synthetic route for preparing carboxylic acids from precursors like alkyl halides, effectively adding a carbon atom to the original chain. lumenlearning.com

Reactivity at the Methoxy (B1213986) Substituent

The primary reaction involving the methoxy group (-OCH₃) in aryl methyl ethers is its cleavage to a hydroxyl group (-OH), a transformation known as O-demethylation. This reaction is a crucial step in the synthesis of phenols from their more stable methyl ether precursors.

The cleavage of the aryl-O-CH₃ bond is typically achieved under acidic conditions. libretexts.org The mechanism involves the protonation of the ether oxygen by a strong acid, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A nucleophile, usually a halide ion from the acid (e.g., I⁻ from HI or Br⁻ from HBr), then attacks the methyl carbon via a bimolecular nucleophilic substitution (Sɴ2) mechanism. masterorganicchemistry.commasterorganicchemistry.com This results in the formation of a phenol (B47542) and a methyl halide. Due to the strength of the sp²-hybridized carbon-oxygen bond of the aromatic ring, cleavage occurs exclusively at the methyl-oxygen bond. masterorganicchemistry.com

While classic methods employ strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures, modern methodologies have been developed to effect demethylation under milder conditions. masterorganicchemistry.comnih.gov For instance, systems like acidic concentrated lithium bromide (ACLB) have proven effective for the demethylation of various lignin-derived aromatic compounds, proceeding through a similar Sɴ2 mechanism with bromide as the nucleophile. nih.gov Other reagents, such as alkali metal compounds, have also been utilized for the demethylation of substituted methoxybenzonitriles at high temperatures. google.com

| Reagent(s) | Typical Conditions | Mechanism | Products |

|---|---|---|---|

| Hydroiodic Acid (HI) | Aqueous solution, reflux | Acid-catalyzed Sɴ2 | 2-Iodo-5-hydroxybenzonitrile + Methyl iodide |

| Hydrobromic Acid (HBr) | Aqueous solution or in acetic acid, reflux | Acid-catalyzed Sɴ2 | 2-Iodo-5-hydroxybenzonitrile + Methyl bromide |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | Lewis acid-assisted cleavage | 2-Iodo-5-hydroxybenzonitrile + Methyl bromide |

| Acidic Concentrated Lithium Bromide (ACLB) | Aqueous LiBr with HCl or HBr, ~110 °C | Acid-catalyzed Sɴ2 | 2-Iodo-5-hydroxybenzonitrile + Methyl bromide |

Reactivity of the Aromatic Ring in Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic substitution, with the outcome of each reaction being heavily influenced by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and regioselectivity (the position of substitution) are governed by the combined directing effects of the cyano, iodo, and methoxy groups. wikipedia.org

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. It increases the electron density of the ring through a resonance effect (+M), making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com It directs incoming electrophiles to the positions ortho (C4, C6) and para (C2, which is already substituted) to itself.

Iodo Group (-I): Halogens are a special case; they are deactivating via their inductive effect (-I) but are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance (+M). lumenlearning.com It directs electrophiles to the C3 and C5 positions (C5 is substituted).

Cyano Group (-CN): This is a strongly deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive. minia.edu.eg It directs electrophiles to the C3 and C5 positions (C5 is substituted).

| Position | Influence of -OCH₃ (at C5) | Influence of -I (at C2) | Influence of -CN (at C1) | Predicted Outcome |

|---|---|---|---|---|

| C3 | - | Ortho (directing) | Meta (directing) | Possible, but may be sterically hindered |

| C4 | Ortho (activating) | Meta | Para | Favored |

| C6 | Ortho (activating) | Meta | Ortho | Favored |

Nucleophilic Aromatic Substitution (SɴAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The SɴAr mechanism is highly favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group. nih.gov

This compound is well-suited for this reaction. The iodo group is an excellent leaving group among the halogens. Crucially, the powerful electron-withdrawing cyano group is located ortho to the iodine atom. This positioning strongly activates the C2 carbon for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. masterorganicchemistry.comyoutube.com While the electron-donating methoxy group at C5 has a slight deactivating effect for this reaction, the influence of the ortho-cyano group is generally dominant. Therefore, the iodine atom at C2 can be readily displaced by a variety of strong nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2,5-Dimethoxybenzonitrile |

| Amine (R₂NH) | Piperidine | 5-Methoxy-2-(piperidin-1-yl)benzonitrile |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 5-Methoxy-2-(phenylthio)benzonitrile |

| Hydroxide (B78521) (OH⁻) | Sodium hydroxide (NaOH) | 5-Methoxy-2-hydroxybenzonitrile |

Strategic Applications in Advanced Organic Synthesis

Building Blocks for Complex Polycyclic and Heteroaromatic Systems

The presence of the iodo group on the aromatic ring of 2-Iodo-5-methoxybenzonitrile makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the construction of complex polycyclic and heteroaromatic systems, which are prevalent in natural products, pharmaceuticals, and materials science.

One of the key reactions in this context is the intramolecular biaryl coupling. In this type of reaction, a palladium catalyst facilitates the formation of a new carbon-carbon bond between two aryl groups within the same molecule, leading to the formation of a new ring system. For instance, derivatives of this compound can be designed to undergo such intramolecular cyclizations to yield phenanthridinone-like structures. The general strategy involves the coupling of the iodinated ring with another aromatic moiety tethered to the molecule. The regioselectivity of these coupling reactions can often be controlled by the choice of ligands, bases, and reaction conditions, allowing for the synthesis of specific isomers elsevierpure.comsemanticscholar.org.

Furthermore, this compound can be employed in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These elegant processes allow for the rapid assembly of complex polycyclic heteroaromatic systems from relatively simple starting materials. The iodo- and nitrile functionalities can both participate in such cascades, leading to the formation of diverse heterocyclic scaffolds.

| Reaction Type | Description | Potential Product Skeletons |

| Intramolecular Biaryl Coupling | Palladium-catalyzed formation of a C-C bond between two aryl rings in the same molecule. | Phenanthridinones, Dibenzofurans |

| Cascade Reactions | A sequence of bond-forming reactions occurring in a single pot. | Polyheterocyclic systems |

Precursors for Functionalized Materials and Advanced Chemical Intermediates

The unique electronic and structural features of this compound make it an attractive starting material for the synthesis of functionalized materials, such as liquid crystals and conductive polymers. The rigid aromatic core, combined with the potential for extension through cross-coupling reactions, allows for the creation of molecules with specific mesomorphic or electronic properties.

Liquid Crystals: Calamitic, or rod-shaped, liquid crystals are characterized by their anisotropic properties and are widely used in display technologies. The synthesis of such materials often involves the connection of a rigid core unit with flexible alkyl chains. This compound can serve as a key component of the rigid core. Through reactions such as esterification and cross-coupling, it can be incorporated into larger molecular structures designed to exhibit liquid crystalline behavior nih.govusm.myiosrjournals.orgcolorado.eduresearchgate.net. The methoxy (B1213986) and nitrile groups can influence the mesophase behavior and the dielectric anisotropy of the final material.

Conductive Polymers: The development of organic conductive materials is a rapidly growing field with applications in electronics and energy storage. The synthesis of conductive polymers often relies on the polymerization of aromatic monomers. Derivatives of this compound can be envisioned as monomers in polymerization reactions, such as Kumada or Stille coupling, to generate conjugated polymers. The electronic properties of the resulting polymer can be tuned by the nature of the substituents on the aromatic ring.

| Material Type | Synthetic Approach | Key Features of this compound |

| Calamitic Liquid Crystals | Esterification, Cross-coupling reactions | Rigid aromatic core, polar nitrile and methoxy groups |

| Conductive Polymers | Polymerization (e.g., Kumada, Stille coupling) | Aromatic monomer unit, potential for extended conjugation |

Role as a Versatile Synthetic Intermediate in Medicinal Chemistry Contexts

The structural motifs accessible from this compound are frequently found in biologically active molecules. Its utility in medicinal chemistry stems from its ability to serve as a scaffold for the synthesis of compounds targeting a range of biological processes.

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a core heterocyclic structure. For instance, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy, often contain quinoline (B57606) or indazole cores nih.govnih.govwikipedia.orgmedchemexpress.comselleckchem.com. A compound structurally similar to this compound, 2-fluoro-4-iodobenzonitrile, has been used in the synthesis of a 6-iodo-1H-indazol-3-amine intermediate, a key building block for VEGFR-2 inhibitors nih.gov. This highlights the potential of this compound as a precursor for the synthesis of novel kinase inhibitors.

Antiviral Agents: The development of new antiviral drugs is a critical area of medicinal research. Some antiviral agents target viral polymerases, which are essential for viral replication nih.govmdpi.comnih.govdntb.gov.ua. The benzonitrile (B105546) moiety is a structural feature present in some classes of non-nucleoside reverse transcriptase inhibitors. The versatility of this compound allows for its incorporation into various heterocyclic systems that could be explored for antiviral activity.

Radiolabeled Compounds for Imaging: The presence of an iodine atom makes this compound an ideal precursor for the synthesis of radioiodinated compounds for use in medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) umich.edu. The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁴I) in the final step of a synthesis nih.gov. This allows for the preparation of radiotracers that can be used to visualize and study biological processes in vivo. For example, radioiodinated tracers are being developed for the diagnosis of tuberculosis and for imaging in oncology nih.govnih.gov.

| Application Area | Target/Compound Class | Relevance of this compound |

| Kinase Inhibition | VEGFR-2 inhibitors | Precursor for key heterocyclic cores (e.g., indazoles) |

| Antiviral Therapy | RNA polymerase inhibitors | Scaffold for novel heterocyclic antiviral agents |

| Medical Imaging | SPECT/PET Tracers | Precursor for radioiodination with ¹²³I or ¹²⁴I |

Development of Hypervalent Iodine Catalysts from Related Structures

Hypervalent iodine compounds have emerged as powerful and environmentally benign reagents and catalysts in organic synthesis. They can mediate a wide range of oxidative transformations with high efficiency and selectivity. Diaryliodonium salts, a class of hypervalent iodine(III) reagents, are particularly useful as arylating agents.

Iodoarenes, such as this compound, are the direct precursors to diaryliodonium salts. These salts can be prepared through the oxidation of the iodoarene in the presence of another aromatic compound. Oxidants like m-chloroperoxybenzoic acid (mCPBA) or Oxone® are commonly used for this transformation beilstein-journals.orgresearchgate.net. The resulting diaryliodonium salts can then be used in a variety of synthetic applications, including the arylation of nucleophiles.

Furthermore, chiral hypervalent iodine reagents and catalysts can be developed for asymmetric synthesis. By incorporating a chiral auxiliary into the structure of the iodoarene precursor, it is possible to create a chiral environment around the iodine center. These chiral catalysts can then be used to effect enantioselective transformations, such as the α-functionalization of carbonyl compounds or oxidative dearomatization reactions nih.govnih.gov. The development of new chiral hypervalent iodine catalysts from readily available iodoarenes is an active area of research with the potential to provide new tools for asymmetric synthesis researchgate.netresearchgate.net.

| Catalyst/Reagent Type | Synthetic Route | Key Application |

| Diaryliodonium Salts | Oxidation of this compound in the presence of an arene. | Electrophilic arylation reactions. |

| Chiral Hypervalent Iodine Catalysts | Incorporation of a chiral moiety into the iodoarene backbone. | Asymmetric oxidative transformations. |

Advanced Spectroscopic and Structural Characterization of 2 Iodo 5 Methoxybenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-Iodo-5-methoxybenzonitrile, both ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each unique proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) group protons typically appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. The carbon atom attached to the iodine (C-I) is significantly influenced by the halogen's electronegativity and size, while the carbon of the nitrile group (C≡N) has a characteristic downfield shift. The aromatic carbons show distinct signals based on their position relative to the iodo, methoxy, and nitrile substituents.

Below is a table summarizing typical NMR data for this compound, often recorded in a solvent like deuterochloroform (CDCl₃).

| ¹H NMR Data | |||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.85 | Singlet | N/A | -OCH₃ |

| 6.89 | Doublet of doublets | J = 8.8, 2.9 Hz | H-4 |

| 7.23 | Doublet | J = 2.9 Hz | H-6 |

| 7.80 | Doublet | J = 8.8 Hz | H-3 |

| ¹³C NMR Data |

| Chemical Shift (δ) ppm |

| 56.2 |

| 91.8 |

| 115.9 |

| 116.7 |

| 121.3 |

| 141.9 |

| 160.1 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

High-Resolution Mass Spectrometry (HRMS) Techniques (e.g., DART, ESI-TOF)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass and, consequently, the elemental formula of a compound. nih.gov Techniques like Direct Analysis in Real Time (DART) and Electrospray Ionization-Time of Flight (ESI-TOF) are soft ionization methods that can generate intact molecular ions, minimizing fragmentation. jeol.comresearchgate.net

For this compound (C₈H₆INO), HRMS provides an experimentally measured mass that can be compared to the calculated theoretical mass. The high mass accuracy of these instruments (typically to within a few parts per million) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. The presence of iodine is also readily confirmed by its characteristic isotopic signature.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

| HRMS Data (Predicted) | ||

| Adduct | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 259.95668 | 138.8 |

| [M+Na]⁺ | 281.93862 | 143.5 |

| [M+K]⁺ | 297.91256 | 146.2 |

Data sourced from predicted values as specific experimental results were not available in the searched literature. uni.lu m/z refers to the mass-to-charge ratio.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can determine exact bond lengths, bond angles, and torsional angles.

This technique would provide an unambiguous confirmation of the planar structure of the benzene ring and the relative positions of the iodo, methoxy, and nitrile functional groups. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as halogen bonding or π-stacking, which govern the material's bulk properties. While this technique provides unparalleled structural detail, publicly available crystal structure data for this specific compound was not found in the conducted search.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency.

For this compound, the IR spectrum would be expected to show several key absorption bands:

Nitrile (C≡N) Stretch: A sharp, strong absorption band characteristic of the carbon-nitrogen triple bond.

Aromatic C-H Stretch: Absorption bands typically appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the fingerprint region, indicative of the benzene ring.

C-O Stretch: A strong band associated with the methoxy group's ether linkage.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring provide further evidence of the substitution pattern.

| Expected IR Absorption Bands | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 |

| Nitrile (C≡N) Stretch | 2240-2220 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (Aryl Ether) | 1275-1200 |

Computational and Theoretical Chemistry Studies of 2 Iodo 5 Methoxybenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the physicochemical properties of 2-Iodo-5-methoxybenzonitrile. jmchemsci.com DFT methods have become a cornerstone of modern computational chemistry due to their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules. mdpi.commdpi.com

In a typical DFT study of this compound, the molecule's geometry would first be optimized to find its lowest energy conformation. This is often achieved using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p). epstem.net From this optimized structure, a wealth of electronic properties can be calculated.

One of the most important aspects of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, the distribution of these orbitals across the molecule can reveal likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy (B1213986) group and the aromatic ring, while the LUMO may have significant contributions from the electron-withdrawing cyano and iodo substituents.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen of the methoxy group, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Measure of the power of an atom or group to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

Note: The values in this table are illustrative and represent typical results from DFT calculations on similar aromatic compounds.

Molecular Modeling of Reactivity and Selectivity Profiles

Building upon the foundation of quantum chemical calculations, molecular modeling can be used to predict the reactivity and selectivity of this compound in various chemical transformations. This involves analyzing local reactivity descriptors, which provide atom-specific insights into a molecule's behavior.

Condensed Fukui functions (fk+, fk-, and fk0) are powerful local reactivity descriptors that can be calculated using DFT. These functions indicate the propensity of each atomic site in the molecule to undergo nucleophilic attack (fk+), electrophilic attack (fk-), or radical attack (fk0). By analyzing these values, one can predict the most reactive sites within this compound.

For instance, in a Suzuki or Sonogashira cross-coupling reaction, which are common for aryl iodides, the carbon atom bonded to the iodine would be the primary site of interest. The Fukui functions would help to quantify the electrophilicity of this carbon atom, providing a theoretical basis for its reactivity in these palladium-catalyzed processes. Similarly, the nucleophilic character of the nitrogen atom in the nitrile group or the oxygen in the methoxy group could be assessed.

Table 2: Condensed Fukui Functions for Selected Atoms of this compound (Illustrative)

| Atom | fk+ (for nucleophilic attack) | fk- (for electrophilic attack) |

|---|---|---|

| C-I (Carbon bonded to Iodine) | 0.15 | 0.02 |

| C-CN (Carbon of the nitrile group) | 0.12 | 0.05 |

| N (Nitrogen of the nitrile group) | 0.08 | 0.18 |

Note: These values are illustrative and represent a hypothetical reactivity profile. Higher values indicate a greater propensity for the specified type of attack.

This type of analysis is crucial for understanding and predicting regioselectivity in reactions where multiple reactive sites exist. For example, in electrophilic aromatic substitution reactions, the model could predict which of the available positions on the benzene (B151609) ring is most susceptible to attack, guided by the calculated local reactivity indices and the directing effects of the methoxy and nitrile substituents.

Simulation of Reaction Mechanisms and Transition State Structures

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms and energetics of chemical transformations involving this compound. This is achieved by locating and characterizing the transition state (TS) structures for each elementary step in a proposed reaction mechanism.

The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the TS, chemists can determine the activation energy (Ea) of a reaction, which is a key factor in determining its rate.

For example, in a nucleophilic aromatic substitution (SNAr) reaction where a nucleophile displaces the iodo group, computational methods can be used to model the entire reaction coordinate. This would involve:

Locating the reactants and products: The geometries and energies of the starting materials (this compound and the nucleophile) and the final product are calculated.

Finding the transition state: Sophisticated algorithms are used to locate the high-energy TS structure that connects the reactants and products.

Verifying the transition state: A frequency calculation is performed on the TS structure. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating the activation energy: The activation energy is determined as the energy difference between the transition state and the reactants.

These simulations can be used to compare different possible reaction pathways and to understand the factors that influence selectivity. For example, if a reaction could proceed through two different mechanisms, the calculated activation energies for each pathway would indicate which is more favorable.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Emerging Research Frontiers and Future Perspectives for 2 Iodo 5 Methoxybenzonitrile

Sustainable and Green Synthesis Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For a molecule like 2-Iodo-5-methoxybenzonitrile, this involves developing synthetic routes that are more environmentally benign than traditional methods, which often rely on harsh reagents and produce significant waste.

Current research emphasizes several key strategies for greener synthesis:

Catalytic Methods: Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. For iodination reactions, this could involve electrocatalytic methods or the use of catalysts that can be recycled and reused, minimizing waste.

Safer Solvents: Traditional syntheses may use chlorinated solvents which are toxic and environmentally persistent. Green approaches prioritize the use of safer alternatives like water, ethanol, or supercritical CO2, or even solvent-free reaction conditions. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are inherently more efficient, such as addition reactions over substitution reactions where possible.

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. nih.gov

While specific green synthesis protocols for this compound are not yet widely published, the synthesis of related compounds offers insight into potential green routes. For instance, the synthesis of 2-methoxycarbonyl-5-iodobenzene sulfonamide has been improved by using the non-toxic oxidant potassium permanganate (B83412) and an environmentally friendly hydrogenation reduction, avoiding more hazardous reagents like potassium dichromate. researchgate.net Similarly, the synthesis of other functionalized benzonitriles has been achieved using heterogeneous catalysts that can be easily separated and recycled. researchgate.net Future research will likely focus on adapting such methodologies for the efficient and sustainable production of this compound.

Table 1: Principles of Green Chemistry and Their Application

| Principle | Description | Relevance to this compound Synthesis |

|---|---|---|

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | Designing synthetic routes with high yields and minimal byproducts. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used. | Utilizing addition reactions where possible to ensure all atoms from the reactants are in the product. |

| Less Hazardous Synthesis | Methods should be designed to use and generate substances with little or no toxicity. | Avoiding toxic iodinating agents and solvents like chlorinated hydrocarbons. |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. | Developing recyclable catalysts for the iodination and functionalization steps. |

| Safer Solvents & Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. | Employing water, bio-solvents, or solvent-free conditions for the synthesis. |

Novel Catalytic Applications and Catalyst Design

While this compound itself is primarily viewed as a synthetic intermediate, its structural motifs are highly relevant to the design of novel catalysts. The field of hypervalent iodine chemistry, in particular, showcases the potential of the iodo-aryl scaffold in catalysis.

A closely related compound, 2-Iodo-N-isopropyl-5-methoxybenzamide , has been developed as a highly efficient and environmentally benign catalyst for the oxidation of alcohols. nih.govnih.gov In this system, the iodine atom acts as the catalytic center, cycling between different oxidation states. The presence of the methoxy (B1213986) group at the 5-position has a significant electronic effect that enhances the catalyst's reactivity.

Key Research Findings:

Substituent Effects: A study on various substituted N-isopropyl-2-iodobenzamides found that the reactivity of the catalyst was dramatically influenced by the substituent on the benzene (B151609) ring. The 5-methoxy derivative was the most reactive catalyst tested. nih.govnih.gov

Mechanism of Action: The high reactivity is attributed to the rapid generation of the active pentavalent iodine species from the trivalent precursor during the reaction with a co-oxidant like Oxone®. nih.govnih.gov

Green Chemistry Application: Using the 5-methoxybenzamide derivative in catalytic amounts, rather than as a stoichiometric oxidant, significantly reduces organoiodine waste, aligning with green chemistry principles. nih.gov This catalytic system successfully converts a range of benzylic and aliphatic alcohols into their corresponding carbonyl compounds in moderate to excellent yields under mild, room-temperature conditions. nih.govnih.gov

These findings suggest that this compound could serve as a valuable precursor for a new generation of catalysts. The nitrile group could be transformed into other functionalities (like the amide in the example above) to fine-tune the electronic and steric properties of the resulting catalyst, leading to new applications in organic oxidation reactions.

Table 2: Catalytic Oxidation of Alcohols using a 2-Iodo-5-methoxybenzamide Derivative

| Substrate (Alcohol) | Product (Carbonyl Compound) | Yield (%) |

|---|---|---|

| Benzhydrol | Benzophenone | Excellent |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | Good |

| 1-Phenylethanol | Acetophenone | Excellent |

| Cyclohexanol | Cyclohexanone | Moderate |

Data derived from studies on 2-Iodo-N-isopropyl-5-methoxybenzamide, a structural analog of this compound. nih.govnih.gov

Integration into Supramolecular Assemblies and Materials Science

The field of materials science increasingly relies on designing molecules that can self-assemble into ordered, functional superstructures. This compound possesses the ideal functional groups to participate in a specific and powerful non-covalent interaction known as halogen bonding .

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the donor) and a Lewis base (the acceptor). In this compound, the iodine atom can act as a potent halogen bond donor, while the nitrogen atom of the nitrile group is an excellent halogen bond acceptor. This can lead to the formation of highly directional and predictable C–I···N≡C linkages, which act as "supramolecular synthons" to guide the assembly of molecules in the solid state.

Studies on analogous molecules provide strong evidence for this potential:

4-Iodobenzonitrile (B145841): High-pressure crystallography studies on 4-iodobenzonitrile revealed that its crystal structure is dominated by chains of molecules linked through C≡N···I halogen bonds. These bonds proved to be the most robust intermolecular interactions in the structure, being less compressible than other forces like π-stacking. nih.gov

Diiodo-dimethoxybenzene: The crystal structure of 1,2-diiodo-4,5-dimethoxybenzene (B11539) shows that C–I···O interactions can also play a key role in directing the crystal architecture, forming linear chains. This indicates that the methoxy oxygen in this compound could also participate in weaker halogen or hydrogen bonds.

The combination of the strong C–I···N synthon and potential secondary interactions involving the methoxy group makes this compound a promising candidate for crystal engineering. By controlling these non-covalent interactions, it may be possible to design new organic materials with specific optical or electronic properties.

Table 3: Comparison of Halogen Bond Parameters in Related Structures

| Compound | Donor Atom | Acceptor Atom | Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|---|---|---|

| 4-Iodobenzonitrile | I | N | C–I···N | 3.168 | ~180 |

| 1,2-Diiodo-4,5-dimethoxybenzene | I | O | C–I···O | - | - |

Data from related compounds used to predict the behavior of this compound. nih.gov

Chemo- and Regioselective Transformations for Enhanced Molecular Complexity

A key challenge in organic synthesis is the ability to modify one part of a complex molecule while leaving other functional groups intact. This is known as chemoselectivity. This compound is an excellent substrate for such transformations due to the distinct reactivity of its functional groups. The carbon-iodine bond is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. For this compound, the reaction would occur exclusively at the C-I bond, leaving the nitrile and methoxy groups untouched. This allows for the regioselective introduction of a new aryl or vinyl group at the 2-position of the benzene ring. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org Using this compound, an alkyne group can be selectively installed at the C2 position. This transformation is highly valuable for synthesizing conjugated systems found in pharmaceuticals, organic materials, and natural products. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org

The ability to perform these reactions with high chemo- and regioselectivity makes this compound a valuable starting material for building more complex molecular architectures. The resulting products, which contain new C-C bonds while retaining the nitrile and methoxy functionalities, can then undergo further transformations, rapidly increasing molecular complexity from a simple, well-defined starting material.

Table 4: Potential Chemoselective Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Resulting C-C Bond | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | C(sp²)–C(sp²) | Biaryl compound |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | C(sp²)–C(sp) | Arylalkyne |

| Heck | Alkene | Pd(0) catalyst, Base | C(sp²)–C(sp²) | Substituted alkene |

常见问题

Basic: What synthetic methodologies are commonly employed for 2-Iodo-5-methoxybenzonitrile, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves direct electrophilic iodination of 5-methoxybenzonitrile using iodine, an oxidizing agent (e.g., HIO₃ or H₂O₂), and a Lewis acid (e.g., H₂SO₄ or AcOH) under controlled temperatures (60–80°C) . Optimization strategies include:

- Catalyst screening : Testing Pd(0) or Cu(I) catalysts to enhance regioselectivity .

- Purification : Sequential crystallization from ethanol or acetonitrile to achieve >95% purity .

- Reaction monitoring : TLC or HPLC to track intermediate formation and minimize byproducts .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- FT-IR Spectroscopy : Confirms nitrile (C≡N stretch ~2230 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functional groups .

- Multinuclear NMR : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.9 ppm for OCH₃) and ¹³C NMR (δ ~115 ppm for CN) for structural assignment .

- X-ray Crystallography : Resolves iodine positioning and crystal packing effects, crucial for confirming regiochemistry .

Advanced: How does this compound function in cross-coupling reactions, and what catalytic systems improve yield?

Answer:

The iodine substituent enables participation in Suzuki-Miyaura couplings as an aryl halide. Key parameters:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/THF at 80–100°C .

- Ligand effects : Bulky ligands (e.g., SPhos) suppress homocoupling side reactions .

- Substrate scope : Compatibility with electron-deficient boronic acids enhances coupling efficiency. Reaction progress is monitored via GC-MS or LC-HRMS .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors during heating steps .

- Waste disposal : Collect halogenated waste in sealed containers for incineration .

Advanced: How can researchers resolve discrepancies in reported synthetic yields or purity levels?

Answer:

- Variable analysis : Compare iodine stoichiometry, reaction time, and solvent polarity across studies .

- Byproduct identification : LC-MS or 2D NMR to detect iodinated side products (e.g., di-iodo derivatives).

- Reproducibility : Standardize purification protocols (e.g., column chromatography vs. recrystallization) .

Basic: What solubility properties of this compound influence its use in reaction design?

Answer:

- High solubility : In polar aprotic solvents (DMF, DMSO) due to nitrile and methoxy groups.

- Low solubility : In water; pre-dissolve in THF for aqueous-organic biphasic reactions.

- Solubility testing : Conduct via UV-Vis spectroscopy at varying solvent ratios .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT calculations : Model transition states to identify favorable sites (e.g., para to nitrile) for nucleophilic attack .

- Fukui indices : Quantify electrophilicity at the iodine-bearing carbon using Gaussian09 .

- Solvent effects : COSMO-RS simulations to optimize solvent selection for SNAr reactions .

Advanced: How is thermal stability assessed for this compound under reaction conditions?

Answer:

- TGA/DSC : Determine decomposition onset temperatures (>200°C typical for aryl iodides) .

- In situ monitoring : Use Raman spectroscopy to detect bond cleavage (C-I at ~200 cm⁻¹) during heating .

Basic: What chromatographic methods validate purity post-synthesis?

Answer:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to standards .

- GC-MS : For volatile impurities; EI-MS confirms molecular ion (m/z ~273 for [M⁺]) .

Advanced: How does steric hindrance from the methoxy group affect reactivity in metal-catalyzed reactions?

Answer:

- Steric maps : Generated via molecular modeling (e.g., PyMol) show methoxy hindrance at the ortho position, directing coupling to the para-iodo site .

- Kinetic studies : Compare turnover frequencies (TOF) with/without methoxy to quantify steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。